molecular formula C9H10Br2N2O2 B2865882 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide CAS No. 356100-06-6

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide

Cat. No.: B2865882
CAS No.: 356100-06-6
M. Wt: 337.999
InChI Key: BMRRSUNHIWYXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C9H10Br2N2O2 and a molecular weight of 338.00 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide typically involves the reaction of 2,4-dibromo-6-methylphenol with chloroacetic acid to form 2-(2,4-dibromo-6-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenoxyacetohydrazides .

Scientific Research Applications

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichloro-6-methylphenoxy)acetohydrazide
  • 2-(2,4-Difluoro-6-methylphenoxy)acetohydrazide
  • 2-(2,4-Diiodo-6-methylphenoxy)acetohydrazide

Uniqueness

2-(2,4-Dibromo-6-methylphenoxy)acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets .

Properties

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2O2/c1-5-2-6(10)3-7(11)9(5)15-4-8(14)13-12/h2-3H,4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRSUNHIWYXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NN)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.